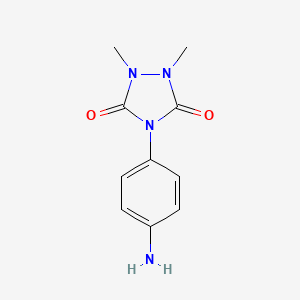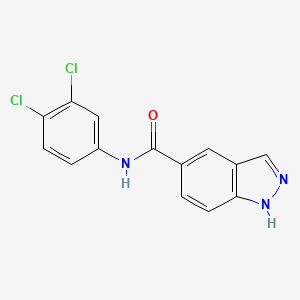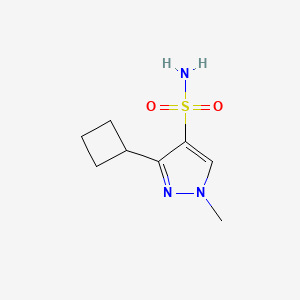
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide" is a novel ureido benzenesulfonamide that incorporates 1,3,5-triazine moieties. This compound is part of a series designed to target human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with various diseases, including cancer. The compound has been synthesized and evaluated for its potential as a therapeutic agent due to its inhibitory activity against hCA isoforms .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine, followed by derivatization with nucleophiles such as dimethylamine and piperidine . The synthesis process is a stepwise nucleophilic substitution of chlorine atoms of cyanuric chloride, leading to the formation of intermediates and final compounds with potent inhibitory effects against hCA isoforms .
Molecular Structure Analysis
The molecular structure of the compound includes a benzenesulfonamide moiety, which is a common feature in hCA inhibitors. The 1,3,5-triazine ring is substituted with dimethylamine and pyrrolidinyl groups, which contribute to the compound's potency and selectivity towards hCA IX . The presence of these substituents is crucial for the interaction with the enzyme's active site.
Chemical Reactions Analysis
The compound's chemical reactivity is primarily associated with its inhibitory action against hCA isoforms. The ureido benzenesulfonamides incorporating triazinyl moieties have been investigated for their ability to inhibit hCA I, II, IX, and XII, with the most significant inhibition observed for the membrane-bound tumor-associated isoform hCA IX . The inhibitory activity is a result of the compound's interaction with the zinc ion in the active site of the enzyme.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, benzenesulfonamides typically exhibit moderate solubility in water and may have varying solubility in organic solvents depending on the nature of their substituents. The compound's inhibitory potency against hCA IX, with Ki values in the sub-nanomolar range, suggests a high affinity for the enzyme, which is a critical chemical property for its potential therapeutic use .
Applications De Recherche Scientifique
Synthesis and Characterization
Research indicates the utility of benzenesulfonamide derivatives in synthesizing novel triazepines, pyrimidines, and azoles, showcasing their versatility in producing compounds with potential bioactivities (Khodairy et al., 2016)[https://consensus.app/papers/4toluenesulfonamide-building-block-synthesis-novel-khodairy/078cc169486e509288d2db11e7b7e80d/?utm_source=chatgpt]. The incorporation of 1,3,5-triazine and benzenesulfonamide motifs has been demonstrated to contribute to antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities, indicating the potential for therapeutic applications in diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020)[https://consensus.app/papers/sulphonamides-incorporating-135triazine-motifs-show-lolak/1c142e93052a5077b9ebb7a5a456b6bc/?utm_source=chatgpt].
Antimicrobial and Enzyme Inhibition
Further exploration into the structural derivatives of this compound revealed their significant antimicrobial activity against various strains of microbes, underscoring the potential for developing new antimicrobial agents (Desai et al., 2016)[https://consensus.app/papers/synthesis-characterization-activity-novel-desai/1c6b9adaa6f050df8aab20256dd5af69/?utm_source=chatgpt]. Additionally, the role of these compounds in inhibiting carbonic anhydrase IX, a target for anticancer agents, highlights their potential in cancer research, with certain derivatives showing sub-nanomolar inhibitory potency (Lolak et al., 2019)[https://consensus.app/papers/design-synthesis-evaluation-novel-benzenesulfonamides-lolak/656243d846875375be688604ed680524/?utm_source=chatgpt].
Antifungal and Herbicidal Activity
Investigations into novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety demonstrate the synthesis approach's efficiency and the resulting compounds' antifungal and herbicidal activities, further expanding the potential applications of such molecules in agriculture and disease management (Khashi et al., 2014)[https://consensus.app/papers/dmapcatalyzed-synthesis-novel-pyrrolo23dpyrimidine-khashi/537efdb48d5e56ddbc1387c0399b7276/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-14-22-17(13-30-14)15-6-8-16(9-7-15)31(28,29)21-12-18-23-19(26(2)3)25-20(24-18)27-10-4-5-11-27/h6-9,13,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSJCRFRIMSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)
![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)


![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)